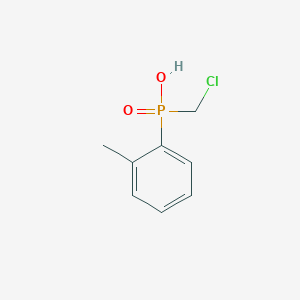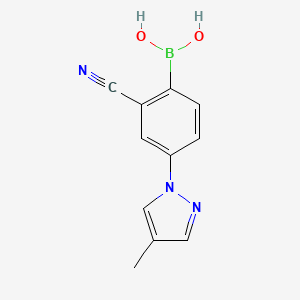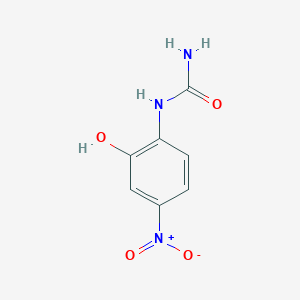
N-(2-Hydroxy-4-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-4-nitrophenyl)urea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, which is further connected to a urea moiety. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxy-4-nitrophenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to isolate the product.
Industrial Production Methods
Industrial production of this compound often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are scalable and can be adapted for large-scale production, although they may require careful handling of reagents and by-products to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The hydroxy group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include amino derivatives, substituted phenylureas, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-Hydroxy-4-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-Hydroxy-4-nitrophenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-Nitrophenyl)urea: Another urea derivative with similar structural features but different functional groups.
N-(2-Hydroxy-4-nitrophenyl)-N’-(2-bromophenyl)urea: A compound with additional bromine substitution, offering different chemical properties.
Uniqueness
N-(2-Hydroxy-4-nitrophenyl)urea is unique due to its specific combination of hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88522-68-3 |
|---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
(2-hydroxy-4-nitrophenyl)urea |
InChI |
InChI=1S/C7H7N3O4/c8-7(12)9-5-2-1-4(10(13)14)3-6(5)11/h1-3,11H,(H3,8,9,12) |
InChI Key |
IPIWLDOFSWBSCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


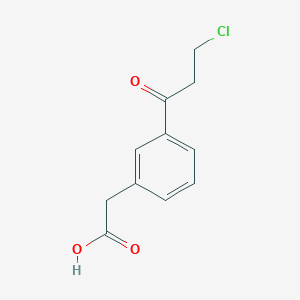
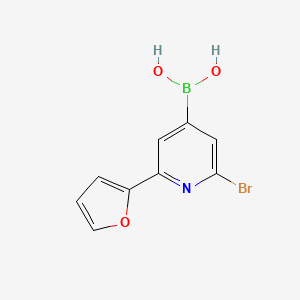
![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)
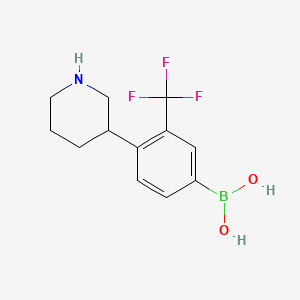





![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)

